molecular formula C28H34F3N5OS B11101404 5-[(4-cyclohexylphenoxy)methyl]-4-methyl-2-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-[(4-cyclohexylphenoxy)methyl]-4-methyl-2-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11101404
M. Wt: 545.7 g/mol
InChI Key: DRDPSVXOFIGXJX-UHFFFAOYSA-N
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Description

The compound 5-[(4-cyclohexylphenoxy)methyl]-4-methyl-2-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a structurally complex 1,2,4-triazole-3-thione derivative. Its core structure consists of a triazole ring substituted with a thione group at position 3, a methyl group at position 4, and two distinct functional moieties:

  • A 4-cyclohexylphenoxymethyl group at position 5, which enhances lipophilicity and may improve membrane permeability .
  • A piperazine ring at position 2, linked to a 3-(trifluoromethyl)phenyl group, which is known to influence receptor-binding affinity and metabolic stability due to the electron-withdrawing trifluoromethyl group .

1,2,4-Triazole-3-thiones are pharmacologically significant, exhibiting antimicrobial, anticancer, and anti-inflammatory activities . The synthesis of such compounds typically involves cyclization of thiosemicarbazides or hydrazinecarbothioamides under alkaline conditions, as seen in analogous triazole derivatives .

Properties

Molecular Formula

C28H34F3N5OS

Molecular Weight

545.7 g/mol

IUPAC Name

5-[(4-cyclohexylphenoxy)methyl]-4-methyl-2-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1,2,4-triazole-3-thione

InChI

InChI=1S/C28H34F3N5OS/c1-33-26(19-37-25-12-10-22(11-13-25)21-6-3-2-4-7-21)32-36(27(33)38)20-34-14-16-35(17-15-34)24-9-5-8-23(18-24)28(29,30)31/h5,8-13,18,21H,2-4,6-7,14-17,19-20H2,1H3

InChI Key

DRDPSVXOFIGXJX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN(C1=S)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)COC4=CC=C(C=C4)C5CCCCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-cyclohexylphenoxy)methyl]-4-methyl-2-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution reactions, often using piperazine and appropriate halogenated intermediates.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced through a nucleophilic substitution reaction using trifluoromethyl halides.

    Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, often requiring careful control of reaction conditions such as temperature, solvent, and pH.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the piperazine moiety, leading to various reduced derivatives.

    Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the aromatic rings and the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Halogenated intermediates, trifluoromethyl halides, and various nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and various substituted analogs with modified aromatic or piperazine groups.

Scientific Research Applications

Chemistry

In chemistry, 5-[(4-cyclohexylphenoxy)methyl]-4-methyl-2-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, polymers, and other high-performance materials.

Mechanism of Action

The mechanism of action of 5-[(4-cyclohexylphenoxy)methyl]-4-methyl-2-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The trifluoromethyl group and the piperazine moiety play crucial roles in enhancing binding affinity and specificity. The triazole ring may also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The compound’s structural analogs can be categorized based on substituent variations and pharmacological profiles:

Compound Name/ID Key Substituents Pharmacological Activity Synthesis Method Structural Features
Target Compound 4-cyclohexylphenoxymethyl, piperazinyl-(3-trifluoromethylphenyl) Not reported (hypothesized: antimicrobial, CNS activity) Likely involves Mannich reaction for piperazine introduction Bulky cyclohexylphenoxy enhances lipophilicity; piperazine may improve solubility
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-... Chlorophenyl, fluorophenyl, triazole Antimicrobial (Gram-positive) Crystallization from DMF; single-crystal diffraction Isostructural with planar conformation; halogen substituents enhance stability
4-Substituted benzylideneamino-5-[3(5)-methyl-5(3)-phenyl-1H-pyrazolyl]-1,2,4-triazole-3-thione Benzylideneamino, pyrazolyl Antimicrobial Condensation of aldehydes with triazole precursors Planar triazole core; pyrazole moiety may enhance π-π interactions
5-(3-(4-Chloro-2-methylphenoxy)propyl)-4-ethyl-4H-1,2,4-triazole-3-thione (CAS: 847503-29-1) Chloro-methylphenoxypropyl, ethyl Not reported Unspecified (commercially available) Aliphatic chain increases flexibility; chloro group may improve bioactivity
Piperazinyl-1,2,4-triazole derivatives (e.g., 5-{1-[2-(4-fluorophenoxy)acetyl]-4-piperidyl}-4-phenyl-...) Fluorophenoxyacetyl-piperidine, phenyl Hypothesized: CNS/antimicrobial Mannich reaction with formaldehyde and piperazines Piperazine enhances solubility; fluorophenyl improves electronegativity

Key Findings:

Substituent Impact on Bioactivity: Halogenated groups (Cl, F, CF₃) improve metabolic stability and receptor binding via electronegative effects . The trifluoromethyl group in the target compound may offer superior stability compared to chlorophenyl analogs .

Synthetic Flexibility :

  • Mannich reactions are pivotal for introducing piperazine groups in triazole derivatives, as seen in the target compound and related structures .
  • Alkaline cyclization (e.g., NaOH reflux) is a common method for triazole-thione core formation .

Structural Geometry: Bulky substituents (e.g., cyclohexylphenoxy) may reduce conformational flexibility but increase lipophilicity, as observed in DFT studies of similar triazoles . Planar triazole cores with perpendicular aromatic groups (e.g., fluorophenyl) optimize intermolecular interactions in crystal lattices .

Pharmacological Potential: Antimicrobial activity correlates with halogen and heterocyclic substituents (e.g., pyrazole, thiadiazole) . The target compound’s piperazine and trifluoromethyl groups may broaden its activity spectrum.

Notes on Isoelectronic and Isostructural Considerations

While isoelectronicity (similar valence electrons) is a key principle in predicting chemical behavior, structural geometry remains critical.

Biological Activity

The compound 5-[(4-cyclohexylphenoxy)methyl]-4-methyl-2-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a triazole derivative that has garnered interest in pharmacological research due to its potential biological activity. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C23H28F3N3O2S
  • Molecular Weight : 457.55 g/mol
  • Functional Groups : Triazole, phenoxy, piperazine, trifluoromethyl

This structure allows for various interactions with biological targets, which is crucial for its activity.

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/ml
Escherichia coli2016 µg/ml
Pseudomonas aeruginosa1832 µg/ml

These results suggest that the compound possesses broad-spectrum antimicrobial activity, particularly against Gram-negative and Gram-positive bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.

Case Study: MCF-7 Cell Line

  • IC50 Value : 25 µM after 48 hours of treatment.
  • Mechanism : Induction of oxidative stress leading to mitochondrial dysfunction and subsequent apoptosis.

Neuropharmacological Effects

Preliminary studies indicate that the compound may have neuroprotective effects. It has been shown to inhibit acetylcholinesterase (AChE) activity, which is beneficial in the context of neurodegenerative diseases such as Alzheimer's.

Enzyme Activity Inhibition (%)
Acetylcholinesterase60 at 50 µM

This inhibition suggests potential applications in cognitive enhancement and neuroprotection .

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes:

  • AChE Inhibition : By blocking AChE, the compound increases acetylcholine levels in synaptic clefts, enhancing cholinergic transmission.
  • Apoptosis Induction : The triazole moiety may interact with cellular signaling pathways that regulate apoptosis.
  • Antimicrobial Action : The phenoxy group is believed to enhance membrane permeability, allowing for greater interaction with bacterial cell walls.

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